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molecular formula C8H8N2O B070128 5-methoxy-1H-pyrrolo[2,3-b]pyridine CAS No. 183208-36-8

5-methoxy-1H-pyrrolo[2,3-b]pyridine

Cat. No. B070128
M. Wt: 148.16 g/mol
InChI Key: AFUFCCUQHGSNAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07863288B2

Procedure details

To 5-bromo-7-azaindole (67, 500.0 mg, 2.53 mmol) in N,N-dimethylformamide (8 mL) were added copper(I) iodide (966 mg, 5.08 mmol) and sodium methoxide in methanol (3 M, 5 mL). The reaction was stirred overnight at 120° C. under an atmosphere of Argon. The reaction was poured into water, and extracted with ethyl acetate. The organic layer was dried over anhydrous sodium sulfate, filtered. The filtrate was concentrated and purified with silica gel column chromatograph eluting with 20% ethyl acetate in hexane to give white solid (104, 140 mg, 28%). MS (ESI) [M+H+]+=149.1. In an alternative method, 2.3 g (11.7 mmol) 5-bromo-7-azaindole (67, 2.3 g, 11.7 mmol) was dissolved in 75 mL N,N-dimethylformamide and 50 mL methanol (50 mL), adding sodium methoxide (32 g, 0.6 mol) and copper-(I) bromide (3.2 g, 22.4 mmol) at room temperature. The reaction was stirred for three hours at 100° C. under an atmosphere of argon. The mixture was diluted with ethyl acetate and poured into a solution of ammonium chloride:ammonium hydroxide (4:1). The organic layer was extracted with ammonium chloride:ammonium hydroxide (4:1), washed with brine, dried over anhydrous sodium sulfate, filtered and concentrated. The desired compound was isolated by silica gel column chromatography eluting with 30% to 70% ethyl acetate in hexanes to give a yellow solid (104, 0.27 g, 15.6%). MS (ESI) [M+H+]+=149.2.
Name
sodium methoxide
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
copper-(I) bromide
Quantity
3.2 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
500 mg
Type
reactant
Reaction Step Three
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
8 mL
Type
solvent
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
copper(I) iodide
Quantity
966 mg
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2.3 g
Type
reactant
Reaction Step Five
Quantity
75 mL
Type
solvent
Reaction Step Five
Name
ammonium chloride ammonium hydroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]2[C:8](=[N:9][CH:10]=1)[NH:7][CH:6]=[CH:5]2.[CH3:11][O-:12].[Na+].O.[Cl-].[NH4+].[OH-].[NH4+]>CN(C)C=O.CO.C(OCC)(=O)C.[Cu]I.[Cu]Br>[CH3:11][O:12][C:2]1[CH:3]=[C:4]2[CH:5]=[CH:6][NH:7][C:8]2=[N:9][CH:10]=1 |f:1.2,4.5.6.7|

Inputs

Step One
Name
sodium methoxide
Quantity
32 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Name
copper-(I) bromide
Quantity
3.2 g
Type
catalyst
Smiles
[Cu]Br
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
500 mg
Type
reactant
Smiles
BrC=1C=C2C=CNC2=NC1
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
8 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Name
copper(I) iodide
Quantity
966 mg
Type
catalyst
Smiles
[Cu]I
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
2.3 g
Type
reactant
Smiles
BrC=1C=C2C=CNC2=NC1
Name
Quantity
75 mL
Type
solvent
Smiles
CN(C=O)C
Step Six
Name
ammonium chloride ammonium hydroxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+].[OH-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred overnight at 120° C. under an atmosphere of Argon
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
purified with silica gel column chromatograph
WASH
Type
WASH
Details
eluting with 20% ethyl acetate in hexane
CUSTOM
Type
CUSTOM
Details
to give white solid (104, 140 mg, 28%)
STIRRING
Type
STIRRING
Details
The reaction was stirred for three hours at 100° C. under an atmosphere of argon
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
The organic layer was extracted with ammonium chloride:ammonium hydroxide (4:1)
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC=1C=C2C(=NC1)NC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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